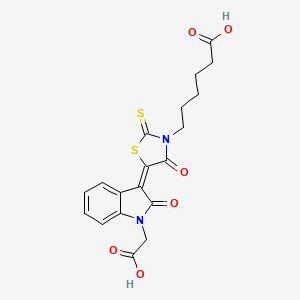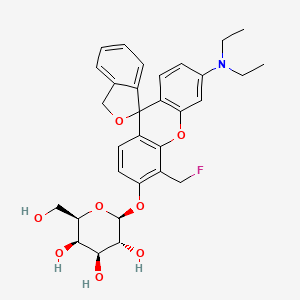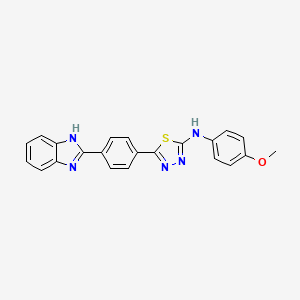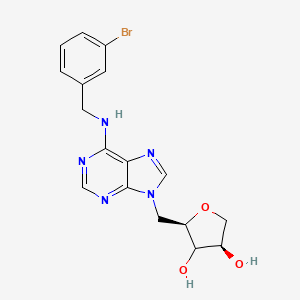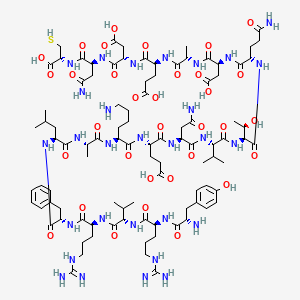
CD36 (93-110)-Cys
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CD36 (93-110)-Cys is a synthetic peptide derived from the cluster of differentiation 36 (CD36) protein. CD36 is a multifunctional cell surface protein that belongs to the class B scavenger receptor family. It plays critical roles in various physiological processes, including fatty acid uptake, cellular adhesion, immune response, and apoptosis. The peptide this compound is specifically designed to target and modulate the functions of the CD36 protein.
準備方法
The synthesis of CD36 (93-110)-Cys involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is elongated until the desired sequence is achieved. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods follow similar principles but are scaled up to meet commercial demands.
化学反応の分析
CD36 (93-110)-Cys undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue in this compound can lead to the formation of disulfide bonds, while reduction can break these bonds.
科学的研究の応用
CD36 (93-110)-Cys has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between peptides and proteins. In biology, it helps elucidate the role of CD36 in cellular processes such as fatty acid uptake and immune response. In medicine, this compound is investigated for its potential therapeutic applications, including cancer treatment and metabolic disease management. In industry, it is used in the development of diagnostic assays and therapeutic agents.
作用機序
The mechanism of action of CD36 (93-110)-Cys involves its interaction with the CD36 protein. By binding to specific regions of CD36, the peptide can modulate the protein’s functions. For example, this compound can inhibit the binding of fatty acids to CD36, thereby reducing fatty acid uptake. Additionally, it can interfere with the interaction between CD36 and other proteins involved in cellular adhesion and immune response. The molecular targets and pathways involved in these processes include the fatty acid transport pathway and the immune signaling pathway.
類似化合物との比較
CD36 (93-110)-Cys is unique compared to other similar compounds due to its specific sequence and targeted action on the CD36 protein. Similar compounds include other CD36-derived peptides such as CD36 (145-171) and CD36 (156-184), which also target different regions of the CD36 protein. this compound is distinct in its ability to modulate specific functions of CD36, making it a valuable tool for research and therapeutic applications.
特性
分子式 |
C96H151N29O33S |
|---|---|
分子量 |
2271.5 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C96H151N29O33S/c1-43(2)35-59(116-87(150)60(37-49-17-11-10-12-18-49)117-80(143)54(20-15-33-106-95(102)103)114-91(154)73(44(3)4)123-84(147)55(21-16-34-107-96(104)105)112-78(141)52(98)36-50-22-24-51(127)25-23-50)85(148)108-46(7)76(139)110-53(19-13-14-32-97)79(142)113-58(28-31-70(133)134)83(146)118-62(39-68(101)130)90(153)124-74(45(5)6)92(155)125-75(48(9)126)93(156)115-56(26-29-66(99)128)81(144)120-63(40-71(135)136)86(149)109-47(8)77(140)111-57(27-30-69(131)132)82(145)121-64(41-72(137)138)89(152)119-61(38-67(100)129)88(151)122-65(42-159)94(157)158/h10-12,17-18,22-25,43-48,52-65,73-75,126-127,159H,13-16,19-21,26-42,97-98H2,1-9H3,(H2,99,128)(H2,100,129)(H2,101,130)(H,108,148)(H,109,149)(H,110,139)(H,111,140)(H,112,141)(H,113,142)(H,114,154)(H,115,156)(H,116,150)(H,117,143)(H,118,146)(H,119,152)(H,120,144)(H,121,145)(H,122,151)(H,123,147)(H,124,153)(H,125,155)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,157,158)(H4,102,103,106)(H4,104,105,107)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-,75-/m0/s1 |
InChIキー |
FUUCBPLODPITMD-YVKPXBAWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



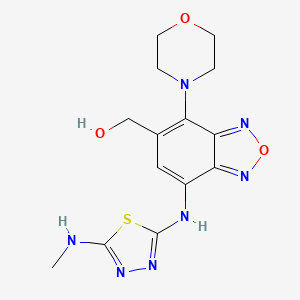
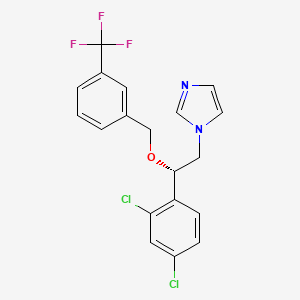
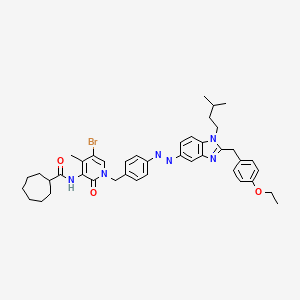
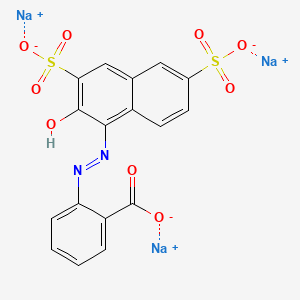
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)


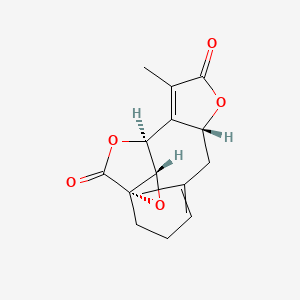
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
